

A Head-to-Head Comparison of Commercial DiSulfo-Cy5 Alkyne Kits

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Compound of Interest		
Compound Name:	DiSulfo-Cy5 alkyne	
Cat. No.:	B15339407	Get Quote

For researchers, scientists, and drug development professionals leveraging click chemistry for biomolecular labeling, the selection of a high-quality **DiSulfo-Cy5 alkyne** reagent is critical for achieving sensitive and reliable results. This guide provides a head-to-head comparison of commercially available **DiSulfo-Cy5 alkyne** kits, focusing on key performance indicators and providing supporting experimental protocols. Due to the limited availability of direct, independent comparative studies, this guide is based on publicly available manufacturer specifications and general protocols.

Data Presentation: Comparison of Manufacturer Specifications

The following table summarizes the key specifications of **DiSulfo-Cy5 alkyne** from various commercial suppliers. These parameters are crucial for determining the potential performance of the fluorescent label in experimental settings.



Manufa cturer	Product Name	Excitati on Max (nm)	Emissio n Max (nm)	Extincti on Coeffici ent (L·mol ⁻¹ ·cm ⁻¹)	Molecul ar Weight (g/mol)	Solubilit y	Purity
BroadPh arm	diSulfo- Cy5 alkyne	646	662	271,000	701.8	Water, DMSO, DMF	Informati on not available
Lumiprob e	sulfo- Cyanine5 alkyne	646	662	271,000	-	High in water, DMSO, DMF	NMR ¹ H, HPLC- MS (95%+)
Jena Bioscienc e	Sulfo- Cy5- Alkyne	647	663	251,000	787.96 (free acid)	Water, DMSO, DMF, MeOH	≥ 90% (HPLC) [1][2]
Vector Labs	Cy5 Alkyne	649	671	250,000	787.96 (protonat ed)	Water, DMSO, DMF	>95% (HPLC) [3]
Medche mExpres s	CY5- YNE (Sulfo- Cyanine5 -alkyne)	650	680	Informati on not available	-	Informati on not available	95.29%
AxisPhar m	Sulfo Cy5 Alkyne	Suited for 633 or 647 nm laser lines	-	-	-	Water- soluble	High purity
Cenmed	Sulfo- Cy5 alkyne	-	-	271,000	701.8	-	-



Note: "Information not available" indicates that the data was not readily accessible on the product page. Molecular weight may vary depending on the salt form.

Experimental Protocols

A generalized protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using **DiSulfo-Cy5 alkyne** for protein labeling is provided below. This protocol is a starting point and may require optimization for specific applications.

Materials and Reagents:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- DiSulfo-Cy5 alkyne
- Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Reducing agent solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)
- Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO)
- DMSO or DMF for dissolving the **DiSulfo-Cy5 alkyne** (if not readily water-soluble)
- Purification column (e.g., size-exclusion chromatography) to remove excess dye.

Procedure:

- Preparation of Reagents:
 - Dissolve the DiSulfo-Cy5 alkyne in DMSO or water to a stock concentration of 10 mM.
 - Prepare fresh sodium ascorbate solution.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 1-5 mg/mL) with the **DiSulfo-Cy5 alkyne** stock solution. The molar ratio of dye to protein may need to be optimized, but a 5-10 fold molar excess of the dye is a good starting point.

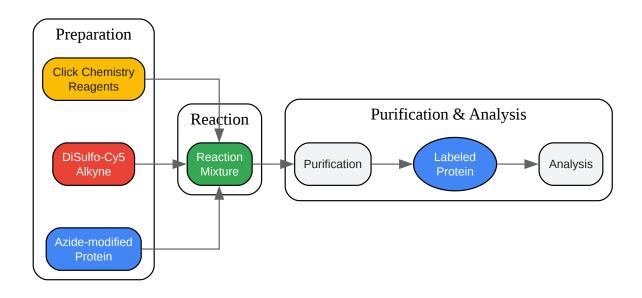


- Add the copper-chelating ligand to the reaction mixture.
- Add the CuSO₄ solution.
- Initiation of the Click Reaction:
 - Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
 - Vortex the tube gently to mix the components.
- Incubation:
 - Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- Purification:
 - Remove the unreacted **DiSulfo-Cy5 alkyne** and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the DiSulfo-Cy5).

Mandatory Visualization

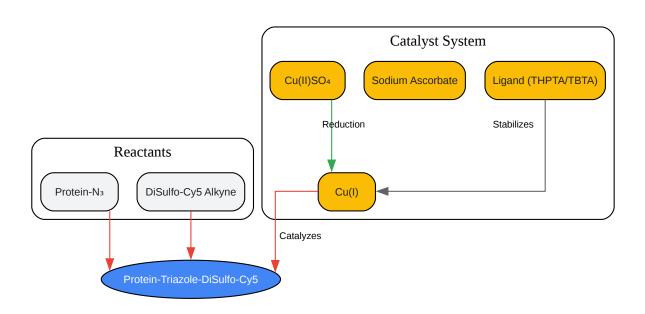
The following diagrams illustrate the key processes involved in a typical **DiSulfo-Cy5 alkyne** labeling experiment.





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Caption: A typical experimental workflow for labeling an azide-modified protein with **DiSulfo- Cy5 alkyne** using click chemistry.



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Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Concluding Remarks

The choice of a **DiSulfo-Cy5 alkyne** kit will depend on the specific requirements of the experiment, including the desired purity, solubility, and cost-effectiveness. While the data presented here is based on manufacturer-provided information, it serves as a valuable starting point for selecting a suitable reagent. For critical applications, it is recommended to perform inhouse validation of the selected kit to ensure optimal performance in your experimental setup. Key performance aspects to consider for validation include labeling efficiency, signal-to-noise ratio in the intended application (e.g., fluorescence microscopy, flow cytometry), and the photostability of the conjugate.

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